

Spectroscopic Profile of 3-Aminoisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminoisonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminoisonicotinic acid** (CAS No: 7579-20-6), a vital building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Molecular Structure and Properties

- IUPAC Name: 3-Aminopyridine-4-carboxylic acid
- Synonyms: 3-Amino-4-pyridinecarboxylic acid
- Chemical Formula: $C_6H_6N_2O_2$
- Molecular Weight: 138.12 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Aminoisonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A proton NMR spectrum of **3-Aminoisonicotinic acid** was reported in DMSO-d₆.^[1] The observed chemical shifts (δ) in parts per million (ppm) and their corresponding assignments are presented in Table 1.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
8.21	s	-	1H	H-2
7.73	d	5.1	1H	H-6
7.46	d	5.1	1H	H-5

Table 1: ¹H NMR Spectroscopic Data for **3-Aminoisonicotinic acid** in DMSO-d₆.

¹³C NMR Data

Experimentally determined ¹³C NMR data for **3-Aminoisonicotinic acid** was not available in the public resources searched.

Infrared (IR) Spectroscopy

The condensed phase IR spectrum for **3-Aminoisonicotinic acid** is available through the NIST WebBook.^[2] Key absorption bands and their corresponding functional group vibrations are summarized in Table 2.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretching (Amino group)
~3200-2500	Very Broad	O-H stretching (Carboxylic acid)
~1700-1680	Strong	C=O stretching (Carboxylic acid)
~1620-1580	Medium-Strong	N-H bending (Amino group), C=C stretching (Aromatic ring)
~1400-1300	Medium	C-N stretching (Amino group), O-H bending (Carboxylic acid)
~1250-1200	Medium	C-O stretching (Carboxylic acid)

Table 2: Key IR Absorption Bands for **3-Aminoisonicotinic acid**.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **3-Aminoisonicotinic acid** is available from the NIST Chemistry WebBook.[3] The key fragments and their relative intensities are presented in Table 3.

m/z	Relative Intensity (%)	Assignment
138	~100	[M] ⁺ (Molecular Ion)
121	~80	[M-OH] ⁺
93	~60	[M-COOH] ⁺
66	~40	Fragmentation of the pyridine ring

Table 3: Mass Spectrometry Data (Electron Ionization) for **3-Aminoisonicotinic acid**.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Aminoisonicotinic acid** (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO- d_6 , in a standard 5 mm NMR tube. The spectrum is recorded on a 200 MHz or higher field NMR spectrometer. For ^1H NMR, the spectral width is typically set from 0 to 15 ppm. For ^{13}C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like **3-Aminoisonicotinic acid**, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. This mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm^{-1} .

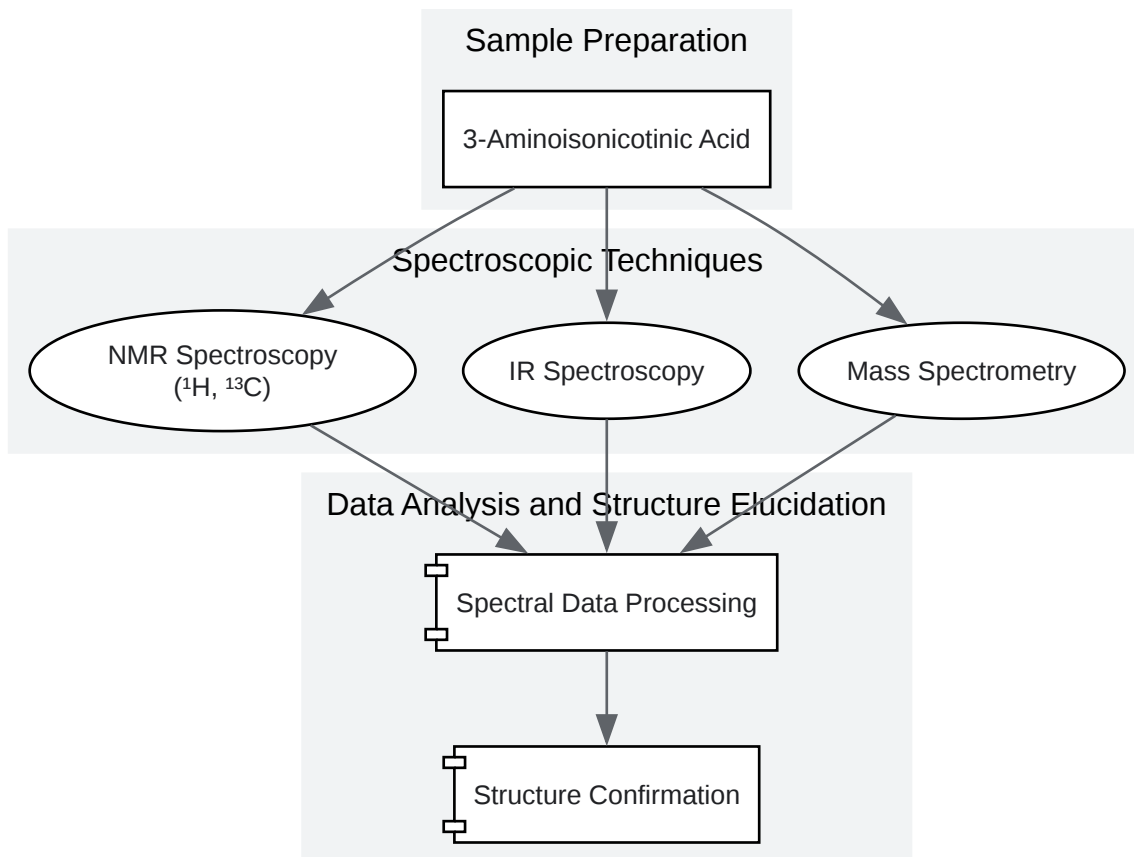
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds. The solid sample is introduced into the ion source of the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a chemical compound like **3-Aminoisonicotinic acid** is depicted in the following diagram.

General Workflow for Spectroscopic Analysis



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